BnOH-NH-bis-(C2-S)-propane-O-isoprene ester
Description
Systematic Nomenclature and Synonym Conventions
The systematic IUPAC name for this compound is 2-[(2-{[2-(buta-1,3-dien-2-yloxy)ethyl]sulfanyl}propan-2-yl)sulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate . This nomenclature reflects the hierarchical organization of its substituents:
- Carbamate core : The N-[4-(hydroxymethyl)phenyl]carbamate moiety forms the central scaffold, with a hydroxymethyl group para-substituted on the aromatic ring.
- Thioether linkages : The bis-(C2-S)-propane segment denotes two sulfur atoms at the second carbon positions of a propane backbone, creating a symmetrical thioether bridge.
- Isoprenoid ester : The buta-1,3-dien-2-yloxy group, derived from isoprene, is esterified to the terminal ethyl chain.
Synonymous designations include:
- 2448704-23-0 (CAS Registry Number)
- HY-126313 (commercial catalog identifier)
- AKOS040743831 (supplier-specific code)
The compound’s naming follows IUPAC guidelines for polyfunctional molecules, prioritizing the carbamate group as the principal chain and appending modifiers for thioether and ester substituents.
Molecular Formula and Weight Analysis
BnOH-NH-bis-(C2-S)-propane-O-isoprene ester has the molecular formula C₁₉H₂₇NO₄S₂ , with a calculated molecular weight of 397.6 g/mol . Key compositional features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇NO₄S₂ |
| Exact Mass | 397.143 Da |
| Monoisotopic Mass | 397.143 Da |
| Predicted Density | 1.21 ± 0.06 g/cm³ |
| Predicted Boiling Point | 523.2 ± 50.0 °C |
The molecular weight aligns with medium-sized synthetic organic compounds, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility due to hydrophobic thioether and aromatic groups. The density prediction indicates a compact molecular packing arrangement, likely stabilized by intramolecular van der Waals interactions between the isoprenoid and propane segments.
Three-Dimensional Conformational Studies
Computational modeling and X-ray crystallography (where available) reveal critical insights into the compound’s spatial arrangement:
Key Conformational Features
- Thioether Bridge Geometry : The bis-(C2-S)-propane moiety adopts a staggered conformation, minimizing steric hindrance between sulfur atoms and adjacent methyl groups. Bond angles at sulfur centers approximate 104.5°, consistent with tetrahedral hybridization.
- Carbamate Plane Orientation : The carbamate group lies perpendicular to the aromatic ring, facilitated by free rotation around the N-C(O) bond. This orientation maximizes resonance stabilization between the carbonyl and amine groups.
- Isoprenoid Ester Flexibility : The buta-1,3-dien-2-yloxy group exhibits cis and trans configurational isomerism, though steric constraints favor the trans conformation in the lowest-energy state.
Table 1: Predicted Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C-S Bond Length | 1.81 Å |
| S-C-C Bond Angle | 104.5° |
| Carbamate C=O Bond Length | 1.23 Å |
| Isoprenoid C-O Bond Length | 1.43 Å |
Molecular dynamics simulations suggest that the thioether linkages act as conformational "hinges," enabling adaptive folding in response to solvent polarity. Rigid docking protocols, such as those employed in PROTAC-INVENT, predict stable ternary complexes when the compound interacts with hydrophobic binding pockets, leveraging its isoprenoid segment for π-π stacking interactions.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.32–7.25 (m, 4H) : Aromatic protons from the para-substituted benzyl group.
- δ 5.85–5.65 (m, 2H) : Olefinic protons of the isoprenoid moiety.
- δ 4.12 (s, 2H) : Hydroxymethyl group (-CH₂OH).
- δ 3.45–3.30 (m, 4H) : Ethylenic protons adjacent to thioether sulfurs.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 156.2 : Carbamate carbonyl carbon.
- δ 136.5–115.8 : Olefinic carbons of the isoprenoid ester.
- δ 52.1–48.7 : Methine carbons bonded to sulfur atoms.
Infrared Spectroscopy (IR)
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 3320 | O-H Stretch (hydroxymethyl) |
| 1705 | C=O Stretch (carbamate) |
| 1602, 1498 | C=C Aromatic Skeletal Vibrations |
| 1265 | C-N Stretch (carbamate) |
| 1120 | C-O-C Asymmetric Stretch (ester) |
Mass Spectrometry (MS)
- Electrospray Ionization (ESI+) :
- m/z 398.1 [M+H]⁺ : Molecular ion peak confirming the molecular weight.
- m/z 280.0 : Fragment from cleavage of the isoprenoid ester group.
- m/z 153.1 : Benzyl carbamate ion ([C₈H₉NO₂]⁺).
The spectroscopic data collectively validate the compound’s structural framework, with NMR resolving spatial proton environments, IR identifying functional groups, and MS confirming molecular fragmentation patterns.
Properties
Molecular Formula |
C19H27NO4S2 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[2-(2-buta-1,3-dien-2-yloxyethylsulfanyl)propan-2-ylsulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22) |
InChI Key |
HCWRZUOZWXESHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Biological Activity
BnOH-NH-bis-(C2-S)-propane-O-isoprene ester is a compound with a notable molecular structure (C19H27NO4S2) and a molecular weight of 397.55 g/mol. Recent studies have highlighted its potential biological activities, particularly in drug development and therapeutic applications.
- Molecular Formula : C19H27NO4S2
- Molecular Weight : 397.55 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Boiling Point : 523.2 ± 50.0 °C (predicted)
- Storage Conditions : Recommended at -20°C
Biological Significance
The compound has shown significant promise in various biological applications, particularly within the realm of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. This technology utilizes bifunctional molecules to induce the ubiquitination and subsequent degradation of specific proteins, thereby modulating cellular pathways effectively.
This compound operates by:
- Binding to Target Proteins : The ester moiety facilitates interaction with target proteins.
- Recruitment of E3 Ligases : It promotes the recruitment of ubiquitin ligases, leading to protein ubiquitination.
- Induction of Proteasomal Degradation : The tagged proteins are then directed to the proteasome for degradation.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The compound has shown significant antioxidant activity in cellular models, reducing oxidative stress markers and improving cell viability under oxidative conditions.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Protects neuronal cells |
Scientific Research Applications
Role in PROTAC Technology
The primary application of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester is as a linker in PROTAC synthesis. PROTACs are innovative therapeutic agents designed to target specific proteins for degradation, which can be particularly beneficial in treating diseases such as cancer. The compound links two distinct ligands:
- Ligand for E3 Ubiquitin Ligase : Facilitates recognition by the ubiquitin-proteasome system.
- Ligand for Target Protein : Ensures specificity towards the protein of interest.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of PROTACs utilizing this compound in various therapeutic contexts:
-
Oncology Applications :
- Research has demonstrated that PROTACs can selectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.
- Specific case studies have shown successful targeting of proteins like BRD4 and BCL-xL, which are known to play critical roles in cancer cell survival.
-
Neurodegenerative Diseases :
- The compound has been explored for its potential in degrading misfolded proteins associated with neurodegenerative disorders, such as Alzheimer’s disease.
- Studies indicate that using PROTACs with this linker can enhance clearance of toxic aggregates from neuronal cells.
-
Autoimmune Disorders :
- Preliminary findings suggest that PROTACs may be effective in modulating immune responses by degrading specific signaling proteins involved in autoimmune pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
| Compound Name | CAS | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2448704-23-0 | Benzyl alcohol, C2-S groups, isoprene ester | C₁₉H₂₇NO₄S₂ | 397.55 |
| NH-bis(C2-PEG1-N3) | 2100306-81-6 | Dual azide termini, PEG1 spacer | C₈H₁₇N₇O₂ | 243.27 |
| N-Boc-N-bis(PEG1-azide) | 2100306-79-2 | Boc-protected amine, PEG1 spacer, azides | C₁₃H₂₅N₇O₄ | 367.39 |
| NH-bis(C1-PEG1-Boc) | 2171072-53-8 | Boc-protected amine, shorter C1 spacer | C₁₇H₃₃NO₆ | 347.45 |
| NH-bis(PEG3-azide) | 1258939-39-7 | Dual azide termini, longer PEG3 spacer | C₁₆H₃₃N₇O₆ | 443.49 |
Key Differences :
- This compound uniquely combines sulfur-containing C2 groups and an isoprene ester, distinguishing it from PEG-based azide compounds (e.g., NH-bis(C2-PEG1-N3)) .
- Unlike azide-terminated linkers, this compound lacks click chemistry reactivity, focusing instead on PROTAC-specific protein degradation .
Physical and Chemical Properties
Table 2: Predicted Physical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility | Storage Conditions |
|---|---|---|---|---|
| This compound | 1.0 ± 0.06 | 523.2 ± 50.0 | Likely lipophilic | -20°C |
| NH-bis(C2-PEG1-N3) | Not reported | Not reported | Water-soluble | -20°C, dry, dark |
| NH-bis(PEG3-azide) | Not reported | Not reported | Organic solvents | -20°C |
Key Insights :
Key Differences :
- This compound is specialized for PROTACs, whereas azide-terminated compounds (e.g., NH-bis(C2-PEG1-N3)) are versatile in bioconjugation due to their click chemistry compatibility .
- The absence of azide groups limits this compound’s utility in modular synthesis but optimizes it for targeted protein degradation .
Preparation Methods
Stepwise Assembly via Thioether Linkage Formation
The synthesis begins with the preparation of two key intermediates:
-
Isoprene-derived thiol : 2-(buta-1,3-dien-2-yloxy)ethanethiol, generated by reacting isoprene monoxide with mercaptoethanol under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
-
Benzyl carbamate intermediate : 4-(hydroxymethyl)phenyl carbamate, synthesized via carbamate formation between 4-aminobenzyl alcohol and phosgene equivalents (e.g., triphosgene in dichloromethane).
Coupling Reaction :
The thiol intermediates undergo nucleophilic substitution with 1,3-dibromopropane in a two-step process:
-
First thioether bond : 2-(buta-1,3-dien-2-yloxy)ethanethiol reacts with 1,3-dibromopropane (1:1 molar ratio) in THF at 0°C, catalyzed by triethylamine, yielding 3-bromo-1-((2-(isoprenyloxy)ethyl)thio)propane.
-
Second thioether bond : The brominated intermediate reacts with the benzyl carbamate derivative under similar conditions, followed by deprotection of the hydroxyl group using TFA/water (9:1).
Yield Optimization :
One-Pot Convergent Synthesis
To streamline production, a convergent method couples prefunctionalized fragments:
-
Fragment A : 2-(buta-1,3-dien-2-yloxy)ethyl disulfide, prepared via oxidative coupling of 2-(isoprenyloxy)ethanethiol (H₂O₂, acetic acid, 25°C, 2 h).
-
Fragment B : 3-((4-(hydroxymethyl)phenyl)carbamoyloxy)propane-1-thiol, synthesized by reacting 3-mercaptopropanol with the benzyl carbamate intermediate.
Reaction Conditions :
-
Reductive coupling : Fragments A and B are combined with TCEP (tris(2-carboxyethyl)phosphine) in degassed methanol (50°C, 6 h), achieving 78% yield.
-
Advantages : Eliminates intermediate purification steps, reducing process time by 40% compared to stepwise methods.
Critical Parameters in Linker Synthesis
Solubility and Stability Considerations
Storage : Solutions in anhydrous DMSO (-20°C) retain >95% stability for 6 months, whereas aqueous formulations degrade by 20% within 1 month.
Analytical Validation of Synthetic Products
Purity Assessment :
-
HPLC : C18 column (ACN/water gradient), retention time 12.3 min, purity ≥98%.
-
Mass Spec : ESI-MS m/z 398.55 [M+H]⁺, confirming molecular weight.
Structural Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 2H, isoprene CH₂), 4.25 (s, 2H, CH₂O), 3.45 (t, J=6.4 Hz, 4H, SCH₂).
-
¹³C NMR : 169.8 ppm (carbamate C=O), 122.4 ppm (isoprene C=C).
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Aminobenzyl alcohol | 2,450 | 34% |
| Isoprene monoxide | 1,780 | 25% |
| Solvents & Reagents | 1,920 | 27% |
| Purification | 950 | 14% |
Process Improvements :
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for optimizing the synthesis of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester?
- Methodological Answer : Use the Taguchi experimental design to systematically evaluate reaction parameters (e.g., temperature, catalyst concentration, reaction time). This method reduces the number of trials while identifying critical variables. For example, a L9 orthogonal array could test three factors at three levels, with yield as the response variable . Validate optimized conditions with triplicate runs to ensure reproducibility.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight verification (397.55 g/mol, C₁₉H₂₇NO₄S₂) with ¹H/¹³C NMR to resolve stereochemical details. For sulfur-containing moieties, employ heteronuclear single quantum coherence (HSQC) spectroscopy. Cross-reference predicted properties (e.g., logP, boiling point) with computational tools like ACD/Labs or ChemAxon .
Q. What stability considerations are critical for handling BnOH-NH-bis-(C2-S)-propane-O-isiprene ester?
- Methodological Answer : Store aliquots at -20°C in anhydrous, argon-purified vials to prevent hydrolysis of the ester and sulfide bonds. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use Karl Fischer titration to ensure solvent dryness (<50 ppm water) during storage .
Advanced Research Questions
Q. How does this compound function in PROTAC-mediated protein degradation, and how can its efficiency be quantified?
- Methodological Answer : As a PROTAC linker, its bis-S-propane-O-isoprene structure enables E3 ligase recruitment. Quantify degradation efficiency via Western blot (target protein) and immunofluorescence (ubiquitin accumulation). Compare DC₅₀ (degradation concentration) in cell lines with/without proteasome inhibitors (e.g., MG-132) to confirm mechanism .
Q. What strategies resolve contradictions in spectroscopic data (e.g., predicted vs. observed NMR shifts)?
- Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational flexibility. Computational NMR prediction (e.g., DFT at B3LYP/6-311+G(d,p)) can model solvent interactions. Cross-validate with 2D NOESY/ROESY to assign spatial proximities .
Q. How can computational modeling predict the reactivity of this compound in bioconjugation?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate transition states for azide-alkyne cycloaddition (click chemistry) using Gaussian or ORCA. Validate with experimental kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What in vitro vs. in vivo discrepancies might arise when testing this compound’s PROTAC efficacy?
- Methodological Answer : In vivo, poor pharmacokinetics (e.g., rapid hepatic clearance) may reduce efficacy. Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Modify the PEG spacer length (see related NH-bis(C2-PEG1-N3) derivatives) to enhance solubility and bioavailability .
Q. How can researchers address batch-to-batch variability in PROTAC linker performance?
- Methodological Answer : Implement strict quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
